(Boc-L-Cys-Oet)2

Lipophilicity Solid-phase peptide synthesis Solvent compatibility

(Boc-L-Cys-Oet)₂ (CAS 1000356-86-4, molecular formula C₂₀H₃₆N₂O₈S₂, molecular weight 496.6 g/mol) is the symmetrical disulfide dimer of N-Boc-L-cysteine ethyl ester, placing it within the N,N′-di-Boc-L-cystine dialkyl ester class. It features two tert-butoxycarbonyl (Boc) Nᵅ-protecting groups and two ethyl ester C-terminal functionalities flanking a pre-formed disulfide bridge.

Molecular Formula C20H36N2O8S2
Molecular Weight 496.6 g/mol
Cat. No. B13152975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Boc-L-Cys-Oet)2
Molecular FormulaC20H36N2O8S2
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CSSCC(C(=O)OCC)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H36N2O8S2/c1-9-27-15(23)13(21-17(25)29-19(3,4)5)11-31-32-12-14(16(24)28-10-2)22-18(26)30-20(6,7)8/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1
InChIKeyHKFFIUNOEJMMOG-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of (Boc-L-Cys-Oet)2: A Symmetrically Protected Cystine Diester Building Block for Peptide Synthesis


(Boc-L-Cys-Oet)₂ (CAS 1000356-86-4, molecular formula C₂₀H₃₆N₂O₈S₂, molecular weight 496.6 g/mol) is the symmetrical disulfide dimer of N-Boc-L-cysteine ethyl ester, placing it within the N,N′-di-Boc-L-cystine dialkyl ester class . It features two tert-butoxycarbonyl (Boc) Nᵅ-protecting groups and two ethyl ester C-terminal functionalities flanking a pre-formed disulfide bridge . This architecture delivers a dual-protected, redox-preorganized cystine unit compatible with Boc-chemistry solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation strategies [1].

Why Generic Substitution of (Boc-L-Cys-Oet)2 with Other N,N′-Di-Boc-Cystine Derivatives Compromises Synthetic Outcomes


The N,N′-di-Boc-cystine family spans free-acid, dimethyl ester, and diethyl ester variants that are not functionally interchangeable. The free acid (Boc-Cys-OH)₂ carries four hydrogen-bond donors (vs. two for the diethyl ester) and exhibits an XLogP of 1.6, conferring limited solubility in aprotic organic media [1]. The dimethyl ester (Boc-Cys-OMe)₂ offers improved lipophilicity (XLogP 2.2) but remains 0.8 log units less lipophilic than the diethyl ester, translating to differential phase-transfer and resin-swelling behaviour in Boc-SPPS [1]. Critically, cystine diethyl esters have been explicitly demonstrated to undergo synthetic manipulation with no detectable racemization, whereas corresponding free-acid activation can introduce epimerization risk [2]. Substituting (Boc-L-Cys-Oet)₂ with any analog thus alters solubility, conformational flexibility (rotatable bonds: 17 vs. 15 for dimethyl ester vs. 13 for free acid), and chiral integrity—each parameter directly affecting coupling efficiency and product stereochemical purity [1].

Quantitative Differentiation of (Boc-L-Cys-Oet)2 from Closest Cystine Analogs: Head-to-Head Physicochemical and Stereochemical Evidence


XLogP Lipophilicity: Diethyl Ester Surpasses Dimethyl Ester and Free Acid in a Measurable Gradient

The computed partition coefficient (XLogP) of (Boc-L-Cys-Oet)₂ is 3.0, as reported by the Chemsrc authoritative database . This value is 0.8 log units higher than the dimethyl ester analog (Boc-Cys-OMe)₂ (XLogP3-AA 2.2; PubChem CID 11145091) and 1.4 log units higher than the free-acid dimer (Boc-Cys-OH)₂ (XLogP3-AA 1.6; PubChem CID 98764) [1]. The graduated increase—+0.8 (diethyl vs. dimethyl) and +1.4 (diethyl vs. free acid)—directly reflects the incremental methylene contribution of the ethyl ester moieties and predicts superior solubility in moderately polar aprotic solvents such as DCM, chloroform, and ethyl acetate .

Lipophilicity Solid-phase peptide synthesis Solvent compatibility

Hydrogen-Bond Donor Count: Diethyl Ester Eliminates Two H-Bond Donors Relative to the Free Acid Dimer

(Boc-L-Cys-Oet)₂ possesses 2 hydrogen-bond donor (HBD) sites, arising solely from the two carbamate N–H groups . In contrast, the free-acid counterpart (Boc-Cys-OH)₂ carries 4 HBD sites—two carbamate N–H plus two carboxylic acid O–H groups (PubChem CID 98764) [1]. The dimethyl ester (Boc-Cys-OMe)₂ also carries 2 HBD (PubChem CID 11145091), placing the diethyl and dimethyl esters on equal footing for HBD count but differentiating them both from the free acid [1].

Hydrogen bonding Aggregation Chromatographic behaviour

Racemization Resistance: Cystine Diethyl Esters Exhibit No Detectable Epimerization During Synthetic Manipulation

Kawanishi et al. (2000) reported that the key-step cleavage reaction of N,N′-diacylcystine diethyl esters proceeded with no detectable racemization of the products, yielding N,N′-unsymmetrical diacylcystines in high optical purity [1]. This finding was established within a three-step reaction sequence starting from enantiomerically pure cystine diethyl esters and was demonstrated across both (RR) and (SS) stereochemical series [1]. The ethyl ester moiety contributes to this stereochemical robustness by attenuating the α-proton acidity relative to more activated ester or free-acid forms, thereby suppressing base-catalyzed enolization pathways during coupling and deprotection steps [2].

Stereochemical integrity Racemization Diacylcystine synthesis

Conformational Flexibility: Rotatable Bond Count Incrementally Increases Across the Ester Series

(Boc-L-Cys-Oet)₂ contains 17 rotatable bonds as listed in the Chemsrc database, compared with 15 for the dimethyl ester (PubChem CID 11145091) and 13 for the free-acid dimer (PubChem CID 98764) [1]. The incremental increase of +2 rotatable bonds relative to the dimethyl ester and +4 relative to the free acid arises from the additional methylene units in each ethyl ester side chain. Greater conformational自由度 in solution can enhance accessibility of the C-terminal ester for resin attachment and improve chain mobility during solid-phase peptide elongation, which is particularly relevant for sterically demanding sequences incorporating the bulky bis-Boc-cystine unit [2].

Conformational flexibility Resin loading Solid-phase synthesis

Pre-formed Disulfide Architecture: Eliminates Post-Synthetic Oxidation Steps Required by Cysteine Monomer Approaches

Unlike N-Boc-L-cysteine ethyl ester (monomer, PubChem CID 7068955), which possesses a free thiol (–SH) group and requires post-coupling oxidative dimerization to generate the disulfide bridge, (Boc-L-Cys-Oet)₂ delivers the cystine disulfide pre-formed [1]. This distinction has practical consequences: oxidative disulfide formation from monomers typically employs I₂, DMSO, or air oxidation under controlled conditions, which can generate mismatched disulfide isomers when multiple cysteine residues are present [2]. The pre-formed disulfide strategy, by contrast, installs a defined, homogeneous disulfide connectivity directly, bypassing the statistical or directed oxidation challenge entirely [2]. In the context of bis-Boc-cystine chemistry, this approach has been exploited for the controlled synthesis of symmetrical cystine-containing peptides and TLR-2 agonist lipopeptide precursors [3].

Disulfide bond Oxidative folding Peptide synthesis strategy

Optimal Procurement-Matched Application Scenarios for (Boc-L-Cys-Oet)2 Based on Quantitative Differentiation Evidence


Stereochemically Intact Synthesis of N,N′-Unsymmetrical Diacylcystine Bioactive Conjugates

When synthetic routes demand the preparation of unsymmetrically N-acylated cystine derivatives with absolute retention of L-configuration at both α-carbons, (Boc-L-Cys-Oet)₂ is the preferred diethyl ester starting material. Kawanishi et al. (2000) demonstrated that cystine diethyl esters undergo N-acylation, selective cleavage, and subsequent dipeptide formation with no detectable racemization, delivering unsymmetrical diacylcystines in high optical purity [1]. The diethyl ester's attenuated α-proton acidity, relative to more activated ester forms, underpins this stereochemical fidelity and directly addresses the procurement requirement for chiral building blocks in immunomodulatory diacylcystine compound libraries [1].

Boc-SPPS of Disulfide-Rich Peptides Requiring Pre-formed Homogeneous Cystine Incorporation

For solid-phase assembly of peptides where a specific cystine (disulfide-linked cysteine dimer) must be installed as a single building block—rather than relying on post-synthetic oxidative folding of two cysteine residues—(Boc-L-Cys-Oet)₂ provides the disulfide pre-formed and symmetrically protected . Its XLogP of 3.0 ensures adequate solubility in DCM and DMF, the standard solvents for Boc-SPPS resin swelling and coupling reactions, while its 2 H-bond donor count (vs. 4 for the free-acid dimer) minimizes aggregation-related coupling sluggishness [2]. This scenario is particularly relevant for the synthesis of homodimeric cystine peptides such as parallel bis-cystine constructs described in disulfide formation strategy reviews [3].

Synthesis of Toll-Like Receptor-2 Agonist Lipopeptide Precursors for Vaccine Adjuvant Research

N,N′-Di-Boc-L-cystine derivatives serve as key intermediates in the synthesis of Pam₂CS-type TLR-2 agonist lipopeptides, which are under investigation as vaccine adjuvants [4]. In the Agnihotri et al. (2011) synthetic protocol, Nᵅ,Nᵅ′-di-Boc-L-cystine is employed as the central scaffold for stepwise elaboration of the lipopeptide pharmacophore [4]. (Boc-L-Cys-Oet)₂, as the diethyl ester variant of this scaffold class, offers the additional advantage of enhanced organic-phase solubility (XLogP 3.0 vs. 1.6 for the free acid) during the lipophilic acyl chain coupling steps, potentially streamlining the acylation and purification workflow in medicinal chemistry campaigns targeting simplified monoacyl lipopeptide analogs .

L-Cystine Crystallization Inhibitor Development Using Boc-Protected Diester Intermediates

Patent US 8,916,609 B2 discloses the synthesis of L-cystine diethyl ester derivatives bearing Boc protection (designated L-CDEE-Boc) as intermediates en route to L-cystine crystallization inhibitors intended for cystinuria therapy [5]. The synthetic sequence—Boc protection of L-cystine followed by DCC/DMAP-mediated esterification with ethanol—yields the Boc-protected diethyl ester as a purifiable intermediate, which is subsequently deprotected to afford the bioactive L-cystine diethyl ester dihydrochloride [5]. (Boc-L-Cys-Oet)₂ directly corresponds to the oxidized (disulfide-intact) form of this intermediate class and can serve as a procurement-ready starting material for medicinal chemistry programs exploring cystine diamide and diester analogs as crystallization inhibitors [5].

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